1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
CAS No.: 1773508-80-7
Cat. No.: VC7659041
Molecular Formula: C7H8F2O2
Molecular Weight: 162.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1773508-80-7 |
|---|---|
| Molecular Formula | C7H8F2O2 |
| Molecular Weight | 162.136 |
| IUPAC Name | 2,2-difluorospiro[2.3]hexane-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11) |
| Standard InChI Key | CSENACBSALYMRZ-DTXYKFKXSA-N |
| SMILES | C1C(CC12CC2(F)F)C(=O)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemistry
The compound features a spiro[2.3]hexane core, where a cyclopropane ring is fused to a five-membered carbocycle at the 1,1-positions. The difluoro substitution on the cyclopropane ring introduces significant steric and electronic effects, while the carboxylic acid group at position 5 enhances polarity and hydrogen-bonding potential . The SMILES notation and InChIKey CSENACBSALYMRZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 162.13 g/mol | |
| Rotatable Bonds | 1 | |
| Hydrogen Bond Donors/Acceptors | 1/2 | |
| Polar Surface Area | 37 Ų |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts, such as (142.6 Ų) and (147.9 Ų), suggest moderate gas-phase ion mobility, relevant for mass spectrometry applications . The LogP value of 1 indicates balanced lipophilicity, making it suitable for drug discovery workflows .
| Supplier | Purity | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| AK Scientific | 97% | 500 mg | $1,602 | 5 days |
| Enamine US | 95% | 1 g | $938 | 2 days |
| Angene International | 97% | 1 g | $913 | 5 days |
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
The compound’s melting point and boiling point remain uncharacterized, but its moderate LogP (1) suggests solubility in polar aprotic solvents like DMSO or DMF. The carboxylic acid group () enables salt formation under basic conditions, enhancing aqueous solubility .
Chemical Transformations
The difluorocyclopropane moiety is prone to ring-opening reactions under nucleophilic or thermal stress, while the carboxylic acid can undergo standard derivatizations (e.g., amidation, esterification). These reactivities position it as a versatile intermediate for fluorinated analogs in medicinal chemistry .
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